molecular formula C14H22N4O2 B6185473 tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate CAS No. 2648942-08-7

tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate

Cat. No. B6185473
CAS RN: 2648942-08-7
M. Wt: 278.4
InChI Key:
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Description

Tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate, commonly referred to as TB-IPAC, is a compound with a wide range of applications in scientific research. It is a synthetic organic compound that is used as a reagent in the laboratory and has been studied extensively for its potential therapeutic applications. TB-IPAC is a highly versatile compound that can be used in a variety of ways, including in the synthesis of other compounds, in biochemistry and physiology experiments, and in the development of therapeutic agents.

Scientific Research Applications

TB-IPAC is a highly versatile compound with a wide range of applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as amino acids and peptides. It has also been used to study the structure and function of proteins, as well as to study the effects of drugs on the body. TB-IPAC has also been used to study the effects of toxins on cells and to study the mechanisms of action of drugs.

Mechanism of Action

The mechanism of action of TB-IPAC is not fully understood, but it is believed to involve the binding of the compound to certain proteins and enzymes in the body. This binding is thought to alter the activity of these proteins and enzymes, which in turn can affect the activity of other molecules in the body. This can lead to a variety of physiological effects, depending on the target proteins and enzymes.
Biochemical and Physiological Effects
TB-IPAC has been studied extensively for its potential therapeutic applications. It has been found to be a potent inhibitor of certain enzymes, such as protein kinases, and it has been shown to modulate the activity of certain proteins, such as transcription factors. TB-IPAC has also been found to be a potent anti-inflammatory agent and has been shown to have anti-cancer and anti-viral effects.

Advantages and Limitations for Lab Experiments

TB-IPAC is a highly versatile compound that can be used in a variety of ways in the laboratory. It is relatively easy to synthesize and is relatively stable, making it a good choice for laboratory experiments. However, TB-IPAC is also a very potent compound, and care should be taken when handling it in the laboratory. It is important to wear protective clothing and to follow all safety protocols when working with TB-IPAC.

Future Directions

TB-IPAC is a highly promising compound with a wide range of potential applications in scientific research. There are a number of potential future directions for TB-IPAC, including further study of its mechanism of action, further study of its biochemical and physiological effects, and further study of its potential therapeutic applications. Additionally, TB-IPAC could be used in the development of new drugs and drug delivery systems. Finally, TB-IPAC could be used in the development of new materials and technologies, such as nanomaterials and biomaterials.

Synthesis Methods

TB-IPAC can be synthesized in a number of ways, including through the reaction of a tert-butyl amine with an aldehyde or ketone in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is generally carried out in an inert atmosphere and the product is isolated by extraction with an organic solvent. The synthesis of TB-IPAC has been well-studied and optimized, and the compound can be synthesized in a relatively short amount of time.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate involves the reaction of tert-butyl 3-aminocarbonylazetidine-1-carboxylate with 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid followed by protection of the resulting amine with tert-butyl carbamate.", "Starting Materials": [ "tert-butyl 3-aminocarbonylazetidine-1-carboxylate", "5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid", "tert-butyl carbamate" ], "Reaction": [ "Step 1: tert-butyl 3-aminocarbonylazetidine-1-carboxylate is reacted with 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to form tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate.", "Step 2: The resulting amine group in tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate is protected with tert-butyl carbamate in the presence of a base such as triethylamine or sodium hydride to form the final product tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate." ] }

CAS RN

2648942-08-7

Product Name

tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate

Molecular Formula

C14H22N4O2

Molecular Weight

278.4

Purity

95

Origin of Product

United States

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